N-(4-iodophenyl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(4-iodophenyl)-4-methoxybenzenesulfonamide is an organic compound that features both an iodine atom and a methoxy group attached to a benzene ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-4-methoxybenzenesulfonamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst like Pd(PPh3)4, and a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production generally involve optimizing reaction conditions to improve yield and reduce costs. This may include using more efficient catalysts, optimizing solvent use, and improving purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve a polar solvent and a base.
Coupling Reactions: Reagents include organoboron compounds and palladium catalysts, with conditions involving a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the aryl groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.
Scientific Research Applications
N-(4-iodophenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-4-methoxybenzenesulfonamide is not fully understood. it is believed to interact with molecular targets through its sulfonamide group, which can form hydrogen bonds with biological molecules . The iodine atom may also play a role in its biological activity by participating in halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
N-(4-iodophenyl)-β-alanine derivatives: These compounds share the 4-iodophenyl group and exhibit similar biological activities.
N-(4-iodophenyl)-N-carboxyethyl-β-alanine derivatives: Similar in structure and used in similar applications.
Uniqueness
N-(4-iodophenyl)-4-methoxybenzenesulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-iodophenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO3S/c1-18-12-6-8-13(9-7-12)19(16,17)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTRAIIVJPUURM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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